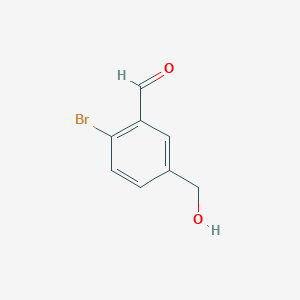

2-Bromo-5-(hydroxymethyl)benzaldehyde

Description

BenchChem offers high-quality 2-Bromo-5-(hydroxymethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(hydroxymethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromo-5-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIRTWLBDDSQQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR chemical shifts of 2-Bromo-5-(hydroxymethyl)benzaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Bromo-5-(hydroxymethyl)benzaldehyde

Abstract

This technical guide offers a comprehensive examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-(hydroxymethyl)benzaldehyde, a key intermediate in pharmaceutical and materials science applications. Designed for researchers, chemists, and drug development professionals, this document provides a detailed analysis of the compound's spectral features, grounded in fundamental spectroscopic principles. We present predicted chemical shifts and coupling constants, a validated, step-by-step protocol for experimental data acquisition, and expert insights into spectral interpretation.

Introduction: Structural Elucidation of a Versatile Building Block

2-Bromo-5-(hydroxymethyl)benzaldehyde is a trifunctional aromatic compound whose utility in organic synthesis stems from its distinct reactive sites: an aldehyde, a bromo substituent, and a primary alcohol. The precise arrangement of these groups on the benzene ring is critical to its reactivity and the stereochemistry of its downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the isomeric purity and structural integrity of this molecule. This guide provides the foundational knowledge required to acquire and accurately interpret the ¹H and ¹³C NMR spectra of this compound, ensuring its quality and proper identification in a research or manufacturing setting.

Theoretical Principles: The Influence of Substituents on Chemical Shifts

The chemical shift of each proton and carbon nucleus in 2-Bromo-5-(hydroxymethyl)benzaldehyde is determined by its local electronic environment. This environment is a direct consequence of the interplay between the three different substituents on the aromatic ring.

-

Aldehyde (-CHO): As a powerful electron-withdrawing group, the aldehyde deshields nuclei, particularly at the ortho and para positions, causing their signals to shift downfield (to a higher ppm value). Its carbonyl carbon is highly deshielded and provides a characteristic signal in the ¹³C NMR spectrum.[1]

-

Bromine (-Br): Bromine exerts a complex influence. It is electronegative and withdraws electron density through the sigma bonds (inductive effect), which is a deshielding effect. However, its lone pairs can donate electron density into the π-system of the ring (resonance effect). The net result is a moderate deshielding of the aromatic system.

-

Hydroxymethyl (-CH₂OH): This group is weakly electron-donating. It increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing a slight shielding effect (an upfield shift to lower ppm) relative to unsubstituted benzene.

The combination of these competing electronic effects creates a unique and predictable NMR fingerprint for the molecule.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides critical information on the number of distinct protons and their connectivity. For 2-Bromo-5-(hydroxymethyl)benzaldehyde, we expect six unique signals.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 10.2 – 10.4 | Singlet (s) | N/A |

| Aromatic (H-6) | ~7.95 | Doublet (d) | Jmeta ≈ 2.2 Hz |

| Aromatic (H-4) | ~7.60 | Doublet of Doublets (dd) | Jortho ≈ 8.4 Hz, Jmeta ≈ 2.2 Hz |

| Aromatic (H-3) | ~7.50 | Doublet (d) | Jortho ≈ 8.4 Hz |

| Hydroxymethyl (-CH₂) | ~4.75 | Doublet (d) | J ≈ 6.0 Hz (coupling to -OH) |

| Hydroxyl (-OH) | 1.8 – 2.5 (variable) | Triplet (t) | J ≈ 6.0 Hz (coupling to -CH₂) |

Spectral Interpretation:

-

Aldehyde Proton: The aldehyde proton is the most deshielded proton, appearing as a sharp singlet far downfield.

-

Aromatic Protons: The three aromatic protons constitute an AMX spin system.

-

H-6 is ortho to the strongly withdrawing aldehyde group, making it the most downfield aromatic proton. It appears as a narrow doublet due to a small meta-coupling to H-4.[2]

-

H-3 is ortho to the bromine atom and shows a large ortho-coupling to H-4, appearing as a clean doublet.[3][4]

-

H-4 is split by both H-3 (ortho, J ≈ 6-9 Hz) and H-6 (meta, J ≈ 2-3 Hz), resulting in a doublet of doublets.[2][5]

-

-

Hydroxymethyl Protons: The benzylic (-CH₂) protons are coupled to the adjacent hydroxyl (-OH) proton, resulting in a doublet. The hydroxyl proton, in turn, is split by the two -CH₂ protons into a triplet. Note that the -OH signal is often broadened by chemical exchange and its coupling may not always be resolved.

Visualization of Key Proton-Proton Couplings

Caption: Key ¹H-¹H spin-spin coupling interactions in 2-Bromo-5-(hydroxymethyl)benzaldehyde.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. We expect to see eight distinct signals.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Shift (δ, ppm) |

| Aldehyde (-CHO) | 191 – 193 |

| Aromatic (C-5) | ~142 |

| Aromatic (C-1) | ~138 |

| Aromatic (C-3) | ~135 |

| Aromatic (C-6) | ~130 |

| Aromatic (C-4) | ~128 |

| Aromatic (C-2) | ~123 |

| Hydroxymethyl (-CH₂OH) | ~64 |

Spectral Interpretation:

-

Aldehyde Carbonyl: The C=O carbon is the most deshielded, appearing significantly downfield.[1]

-

Aromatic Carbons: The six aromatic carbons all appear in the typical 120-145 ppm range. Their exact positions are determined by the substituent effects.

-

Ipso-Carbons: The carbons directly attached to substituents (C-1, C-2, C-5) are diagnostic. C-2, attached to bromine, is expected to be shifted relative to the others.

-

Protonated Carbons: C-3, C-4, and C-6 can be definitively assigned using a 2D HSQC experiment, which correlates each carbon to its directly attached proton.

-

-

Hydroxymethyl Carbon: The -CH₂OH carbon signal appears in the aliphatic region, typically between 60-65 ppm.

Experimental Protocol for Data Acquisition

This protocol describes a self-validating methodology for acquiring high-quality NMR data.

Sample Preparation

-

Mass Measurement: Accurately weigh 15-20 mg of 2-Bromo-5-(hydroxymethyl)benzaldehyde into a clean, dry vial.

-

Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is an excellent choice for its solubilizing power and well-defined residual solvent peaks.[6]

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the solid.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Spectrometer Setup and ¹H NMR Acquisition

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or residual solvent peak.

-

Acquisition Parameters:

-

Pulse Program: Standard 30° or 90° pulse (zg30).

-

Spectral Width: 12 - 16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 3 - 4 seconds.

-

-

Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

¹³C NMR Acquisition

-

Pulse Program: Standard proton-decoupled experiment with NOE (zgpg30).

-

Spectral Width: 220 - 240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: 512 to 1024 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Troubleshooting and Advanced Methods

-

Disappearing -OH Signal: The hydroxyl proton signal can be broad or even absent due to rapid chemical exchange with trace acidic impurities or water. To confirm its identity, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH signal will disappear (or significantly diminish) as the proton is exchanged for deuterium. The -CH₂ signal, previously a doublet, will collapse into a singlet.

-

Unambiguous Assignments: If the aromatic region is congested or assignments are uncertain, 2D NMR experiments are recommended.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (e.g., H-3 with H-4, H-4 with H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), allowing for definitive assignment of C-3, C-4, C-6, and the -CH₂ group.

-

Conclusion

The ¹H and ¹³C NMR spectra of 2-Bromo-5-(hydroxymethyl)benzaldehyde provide a rich source of structural information that is essential for its use in research and development. By understanding the underlying principles of substituent effects and applying the robust experimental protocol outlined in this guide, scientists can confidently verify the identity and purity of this important chemical intermediate. The predicted data and spectral interpretations presented herein serve as a reliable reference for routine analysis and quality control.

References

-

Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Aromatic Proton Coupling Constants. Scribd. [Link]

-

CASPRE - 13C NMR Predictor. Wishart Research Group, University of Alberta. [Link]

-

Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

-

Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. YouTube. [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

-

NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

2-Bromo-5-hydroxybenzaldehyde. ResearchGate. [Link]

-

NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Royal Society of Chemistry. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

2-Bromo-5-hydroxybenzaldehyde. PubChem. [Link]

-

13C NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [https://www.docbrown.info/page06/molecule_spectroscopy/specindex/13C_NMR_spectra_ aldehydes_ketones.htm]([Link]_ aldehydes_ketones.htm)

-

Benzaldehyde,2-bromo-5-hydroxy-. SIELC Technologies. [Link]

-

Solved The ?1 H NMR spectrum for the. Chegg.com. [Link]

Sources

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. acdlabs.com [acdlabs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)benzaldehyde: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(hydroxymethyl)benzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde, a nucleophilic hydroxyl group, and a strategically positioned bromine atom on the benzene ring makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-5-(hydroxymethyl)benzaldehyde, with a particular focus on its melting point, and offers insights into its synthesis and potential applications in drug discovery.

Core Physicochemical Properties

The accurate characterization of a compound's physical properties is fundamental to its application in research and development. While extensive experimental data for 2-Bromo-5-(hydroxymethyl)benzaldehyde is not widely published, the following table summarizes the available information from reliable chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1289050-08-3 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.05 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not available in cited sources | |

| Boiling Point | Not available in cited sources | |

| Solubility | Not available in cited sources | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

It is crucial to note the distinction between 2-Bromo-5-(hydroxymethyl)benzaldehyde and its close structural analog, 2-Bromo-5-hydroxybenzaldehyde (CAS 2973-80-0). The latter has a well-documented melting point in the range of 130-135 °C.[2][3][4] Due to the difference in the functional group (hydroxymethyl vs. hydroxyl), this value should not be attributed to 2-Bromo-5-(hydroxymethyl)benzaldehyde. The lack of a reported melting point for the target compound highlights an area for further experimental characterization.

Synthesis and Methodologies

Conceptual Synthetic Pathway

Caption: A conceptual workflow for the synthesis of 2-Bromo-5-(hydroxymethyl)benzaldehyde.

Experimental Considerations for the Proposed Synthesis:

The key challenge in this proposed synthesis is the selective reduction of the carboxylic acid in the presence of the aldehyde group. Aldehydes are generally more susceptible to reduction than carboxylic acids. Therefore, a chemoselective reducing agent would be required. Borane complexes, such as borane dimethyl sulfide (BMS), are known to selectively reduce carboxylic acids in the presence of other reducible functional groups.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of 2-bromo-5-formylbenzoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a solution of a selective reducing agent (e.g., borane dimethyl sulfide complex) would be added dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of complete consumption of the starting material.

-

Work-up: Upon completion, the reaction would be carefully quenched with a protic solvent, such as methanol, to decompose any excess reducing agent. The product would then be extracted into an organic solvent.

-

Purification: The crude product would be purified using standard techniques, such as column chromatography on silica gel, to yield pure 2-Bromo-5-(hydroxymethyl)benzaldehyde.

Self-Validating System for Protocol Success:

The success of this synthetic protocol would be validated through comprehensive characterization of the final product. This would include:

-

Melting Point Determination: A sharp melting point would indicate the purity of the synthesized compound.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aldehyde proton, the benzylic protons of the hydroxymethyl group, and the aromatic protons, with appropriate chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR spectrum should confirm the presence of the correct number of carbon atoms in their respective chemical environments (aldehyde, aromatic, and hydroxymethyl).

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the hydroxyl group (O-H stretch), the aldehyde carbonyl group (C=O stretch), and the aromatic C-H and C-C bonds.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

Potential Applications in Drug Discovery

While specific biological activities of 2-Bromo-5-(hydroxymethyl)benzaldehyde are not yet widely reported, its structural features suggest its potential as a precursor for various pharmacologically active molecules. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, which are known to exhibit a wide range of biological activities.[5]

The closely related 2-Bromo-5-hydroxybenzaldehyde is a known intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[2][6] This suggests that derivatives of 2-Bromo-5-(hydroxymethyl)benzaldehyde could also be explored for their potential as anti-inflammatory agents.

Logical Relationship Diagram for Potential Drug Discovery Applications

Caption: A logical workflow for the exploration of 2-Bromo-5-(hydroxymethyl)benzaldehyde in drug discovery.

Safety and Handling

Based on the available safety data, 2-Bromo-5-(hydroxymethyl)benzaldehyde is classified as harmful.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]

Sources

Material Safety Data Sheet (MSDS) for 2-Bromo-5-(hydroxymethyl)benzaldehyde

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-(hydroxymethyl)benzaldehyde

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Bromo-5-(hydroxymethyl)benzaldehyde (CAS No: 1289050-08-3), a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer field-proven insights and explain the causality behind critical safety procedures.

Chemical Identification and Core Properties

2-Bromo-5-(hydroxymethyl)benzaldehyde is a substituted aromatic aldehyde. The presence of the aldehyde, hydroxymethyl, and bromo functional groups dictates its reactivity and specific handling requirements. The aldehyde group is susceptible to oxidation, while the overall structure is valuable in synthetic chemistry for building more complex molecules.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2-Bromo-5-(hydroxymethyl)benzaldehyde | |

| Synonyms | 2-bromo-5-(hydroxymethyl)benzaldehyde | |

| CAS Number | 1289050-08-3 | |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.05 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to acute toxicity upon exposure. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

Table 2: GHS Hazard Classification for 2-Bromo-5-(hydroxymethyl)benzaldehyde

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning |

Source:

It is crucial to note that the closely related compound, 2-Bromo-5-hydroxybenzaldehyde, is also classified as being very toxic to aquatic life (H400).[2][4][5][6] While this classification is not explicitly listed for the hydroxymethyl variant in the available documentation, researchers must handle it as a potential environmental hazard and prevent its release into drains or waterways.[2][4]

First-Aid Measures: A Protocol for Exposure Response

Immediate and appropriate first-aid is critical to mitigate harm from exposure. The following protocols should be clearly posted in any laboratory area where this chemical is handled.

In case of any exposure, the guiding principle is to remove the individual from the source of contamination and seek medical attention.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Fire-Fighting Measures

While not highly flammable, 2-Bromo-5-(hydroxymethyl)benzaldehyde is a combustible solid. Fires involving this chemical require specific extinguishing media and precautions.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[2][4][9] A water spray can be used to cool containers.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the burning material.[4]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[7]

-

Advice for Firefighters: All personnel fighting a chemical fire must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[7]

Accidental Release Measures

A systematic approach to spill cleanup is essential to protect laboratory personnel and the environment.

Protocol for Small Spills:

-

Ensure Personal Safety: Wear the appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

-

Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.

-

Contain the Spill: Carefully sweep up the solid material.[7] Avoid actions that generate dust.

-

Collect and Dispose: Place the spilled material into a suitable, labeled container for hazardous waste disposal.[5][7]

-

Clean the Area: Clean the spill surface thoroughly with an appropriate solvent and then with soap and water.

-

Decontaminate PPE: Dispose of contaminated gloves and other disposable items as hazardous waste.[5]

Caption: Workflow for Accidental Spill Response.

Handling and Storage: The Key to Proactive Safety

Proper handling and storage are paramount to preventing exposure and maintaining the chemical's integrity.

-

Handling:

-

Storage:

-

Critical Requirement: Store in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent the slow oxidation of the aldehyde and hydroxymethyl functional groups, which would compromise the material's purity.

-

Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][4][7]

-

Store away from incompatible materials, particularly strong oxidizing agents.[7]

-

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against chemical exposure.

-

Engineering Controls:

-

Operations should be conducted in a chemical fume hood to minimize inhalation risk.

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7]

-

-

Personal Protective Equipment (PPE): A risk assessment should precede any handling of this chemical to ensure the appropriate level of protection is used.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][4][5] | Protects against splashes and airborne dust particles. |

| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2][5] An impervious lab coat or protective suit.[2][4] | Prevents skin contact, which can cause harm through absorption. |

| Respiratory | Not required if handled in a fume hood. If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with a particulate filter.[4][5] | Minimizes the risk of inhaling harmful dust. |

Caption: Decision Logic for PPE Selection.

Stability and Reactivity

Understanding the chemical's stability is key to safe storage and use in reactions.

-

Chemical Stability: The compound is stable under recommended storage conditions (cold, dry, inert atmosphere).[4] Some related compounds are noted as being air sensitive.[7]

-

Conditions to Avoid:

-

Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the aldehyde group.[7]

-

Hazardous Decomposition Products: As mentioned, decomposition under heat or fire will produce CO, CO₂, and HBr.[7]

Toxicological Information

The primary toxicological concern is acute toxicity.

-

Acute Effects: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Ingestion may cause symptoms of illness.[4]

-

Chronic Effects: No specific data on long-term exposure, carcinogenicity, or mutagenicity are available.[9] As with any novel research chemical, chronic exposure should be avoided, and the compound should be treated as potentially hazardous until proven otherwise.

Ecological Information

-

Toxicity: While data for 2-Bromo-5-(hydroxymethyl)benzaldehyde is limited, the analogous compound 2-Bromo-5-hydroxybenzaldehyde is classified as very toxic to aquatic life.[2][4][5] Therefore, it is imperative to prevent this chemical from entering the environment.

-

Persistence and Degradability: No data available.[2]

-

Bioaccumulation: No data available.[2]

Disposal Considerations

All waste containing this chemical must be treated as hazardous.

-

Chemical Waste: Dispose of unused 2-Bromo-5-(hydroxymethyl)benzaldehyde and any contaminated materials in a designated, labeled hazardous waste container.[5] Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[8][9]

-

Contaminated PPE: Disposable PPE such as gloves and lab coats that have been contaminated should be placed in a sealed bag and disposed of as hazardous chemical waste.[5]

References

- Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (Source: Google Search)

- 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. (2019). Loba Chemie. (Source: Google Search)

- 2-Bromo-5-hydroxybenzaldehyde SDS. Echemi. (Source: Google Search)

- 2-Bromo-5-(hydroxymethyl)benzaldehyde | 1289050-08-3. Sigma-Aldrich. (Source: Google Search)

- SAFETY DATA SHEET for 5-Bromosalicylaldehyde. Fisher Scientific. (Source: Google Search)

- SAFETY DATA SHEET for 2-Bromo-5-fluorobenzaldehyde. (2009). Thermo Fisher Scientific. (Source: Google Search)

- A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Benchchem. (Source: Google Search)

- Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde. Benchchem. (Source: Google Search)

- 2-Bromo-5-hydroxybenzaldehyde 95 | 2973-80-0. Sigma-Aldrich. (Source: Google Search)

- 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179. PubChem. (Source: Google Search)

- 2-Bromo-5-Hydroxybenzaldehyde Manufacturers, SDS. Muby Chemicals. (Source: Google Search)

- MSDS of 5-Bromo-2-hydroxybenzaldehyde. (2009). (Source: Google Search)

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-5-Hydroxybenzaldehyde Manufacturers, SDS [mubychem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. capotchem.cn [capotchem.cn]

Solubility profile of 2-Bromo-5-(hydroxymethyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-5-(hydroxymethyl)benzaldehyde

2-Bromo-5-(hydroxymethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a bromo substituent, a hydroxymethyl group, and a benzaldehyde moiety, makes it a versatile building block for the synthesis of complex molecules. Understanding its solubility is a critical first step in its application, influencing reaction kinetics, purification strategies, and the development of downstream formulations.

Chemical Structure:

Figure 1: Chemical structure of 2-Bromo-5-(hydroxymethyl)benzaldehyde.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 2-bromo-5-(hydroxymethyl)benzaldehyde, the key structural features influencing its solubility are:

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar organic solvents through van der Waals interactions.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor. This enhances solubility in polar aprotic solvents.

-

Hydroxymethyl Group (-CH₂OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This functional group significantly increases the potential for solubility in polar protic solvents like alcohols and, to a lesser extent, water.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule. It also increases the molecular weight and size, which can influence solubility.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a broad but varied solubility profile across different organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 2-Bromo-5-(hydroxymethyl)benzaldehyde

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar aromatic ring allows for some interaction, but the polar functional groups limit extensive solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Chloroform | High | The polar aldehyde and hydroxymethyl groups can interact favorably with the polar aprotic solvent molecules. Solubility of the related 2-bromo-5-hydroxybenzaldehyde is high in DCM, chloroform, and ethyl acetate.[1][2][3] |

| Polar Protic | Methanol, Ethanol | High | The hydroxymethyl group can engage in strong hydrogen bonding with protic solvents. |

| Aqueous | Water | Low | Despite the presence of hydrogen-bonding groups, the overall nonpolar character of the large aromatic ring and the bromo substituent is expected to limit aqueous solubility.[4] |

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a robust method for determining the equilibrium solubility of 2-bromo-5-(hydroxymethyl)benzaldehyde.

Materials and Equipment

-

2-Bromo-5-(hydroxymethyl)benzaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 2: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-bromo-5-(hydroxymethyl)benzaldehyde to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Determine the concentration of 2-bromo-5-(hydroxymethyl)benzaldehyde in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Safety and Handling

2-Bromo-5-(hydroxymethyl)benzaldehyde should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not available, related compounds like 2-bromo-5-hydroxybenzaldehyde are known to be harmful if swallowed and very toxic to aquatic life.[5][6] Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.[5] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

The solubility profile of 2-bromo-5-(hydroxymethyl)benzaldehyde is predicted to be favorable in a range of polar aprotic and polar protic organic solvents, with limited solubility in nonpolar and aqueous media. This guide provides a strong theoretical basis for understanding these characteristics and a detailed experimental protocol for their quantitative determination. For researchers and drug development professionals, a thorough understanding and experimental verification of the solubility of this key intermediate are paramount for successful synthetic applications and formulation design.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

-

Jetir.Org. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

iChemical. 2-Bromo-5-(hydroxy)benzaldehyde, CAS No. 2973-80-0. Retrieved from [Link]

-

Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No.. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ACS Publications. (2016, March 22). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. Scope of substituted benzaldehydes. aThe reactions were performed on a.... Retrieved from [Link]

-

PubChem. 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Retrieved from [Link]

-

Britannica. Benzaldehyde. Retrieved from [Link]

Sources

A Comprehensive Guide to the Crystal Structure and X-ray Diffraction of 2-Bromo-5-hydroxybenzaldehyde

Editor's Note: This technical guide was initially requested for the topic of 2-Bromo-5-(hydroxymethyl)benzaldehyde. However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. In the spirit of providing a valuable and technically rigorous resource, this guide has been prepared for the closely related and structurally well-characterized compound, 2-Bromo-5-hydroxybenzaldehyde . The key structural difference is the presence of a hydroxyl (-OH) group at the 5-position, as opposed to a hydroxymethyl (-CH2OH) group. The methodologies and analyses presented herein serve as an exemplary framework for the characterization of substituted benzaldehyde derivatives.

Abstract

2-Bromo-5-hydroxybenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its utility as a molecular scaffold in drug discovery necessitates a profound understanding of its three-dimensional structure and solid-state properties. This in-depth technical guide details the synthesis, crystallization, and definitive structural elucidation of 2-Bromo-5-hydroxybenzaldehyde by single-crystal X-ray diffraction. We will explore the causality behind the experimental design, from synthesis to data refinement, and discuss the key structural features of the molecule, including its crystal packing, hydrogen bonding network, and notable geometric parameters. This document is intended to provide researchers, medicinal chemists, and material scientists with a comprehensive reference for this important building block.

Introduction: The Significance of Structural Elucidation

In the realm of drug development, the precise spatial arrangement of atoms within a molecule is paramount. It governs molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy. 2-Bromo-5-hydroxybenzaldehyde (C₇H₅BrO₂) is a versatile aromatic building block, characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.[1] Its functional groups provide multiple reaction sites for constructing more complex molecules.

A detailed understanding of its crystal structure provides invaluable insights into:

-

Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, halogen bonds) that dictate the crystal packing. This is crucial for understanding physical properties like solubility and melting point.

-

Molecular Conformation: Determining the preferred three-dimensional shape of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.

-

Polymorphism: Providing a reference for identifying and characterizing different crystalline forms (polymorphs), which can have significant implications for drug stability and bioavailability.

This guide presents a field-proven workflow for obtaining and analyzing the crystal structure of this compound, grounded in authoritative crystallographic data.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Protocol: Direct Bromination

A robust and scalable method for synthesizing 2-Bromo-5-hydroxybenzaldehyde is the direct electrophilic bromination of 3-hydroxybenzaldehyde.[2][3][4] The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The regioselectivity is thus directed to the position ortho to the hydroxyl group.

Experimental Protocol:

-

Reaction Setup: In a 5 L four-necked round-bottomed flask equipped with an overhead stirrer, temperature probe, and addition funnel, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).[2][4]

-

Dissolution: Gently heat the suspension to 35-40°C with stirring until a clear solution is obtained.[2][4]

-

Bromination: Through the addition funnel, slowly add bromine (52 mL, 1.0 mol) dropwise. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 35-38°C.[2][4]

-

Reaction: Upon completion of the bromine addition, allow the mixture to stir at 35°C overnight.[2][4]

-

Crystallization/Precipitation: Slowly cool the reaction mixture to between -5°C and 0°C over 2 hours and continue stirring at this temperature for an additional hour to maximize precipitation.[1][4]

-

Isolation: Collect the precipitated solid via filtration using a Büchner funnel.[1][2][4]

-

Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane to remove residual impurities.[1][2][4]

-

Drying: Dry the resulting solid under vacuum at room temperature to yield the final product.[2][4]

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is chosen for its ability to dissolve the starting material and its relative inertness under bromination conditions.

-

Temperature Control: Maintaining the temperature between 35-38°C is critical. Higher temperatures can lead to the formation of undesired di-brominated byproducts, while lower temperatures may slow the reaction rate unnecessarily.

-

Slow Addition: The dropwise addition of bromine, a highly reactive and hazardous reagent, ensures the reaction remains controlled and prevents localized overheating.

-

Cooling for Precipitation: The solubility of the product is significantly lower at reduced temperatures, making cooling an effective method for maximizing the isolated yield.

Single Crystal Growth

The product obtained from the synthesis is typically a microcrystalline powder. For single-crystal X-ray diffraction, a well-ordered single crystal is required. Slow evaporation is a common and effective technique.

Protocol for Single Crystal Growth:

-

Prepare a saturated solution of 2-Bromo-5-hydroxybenzaldehyde in a suitable solvent, such as ethyl acetate or an ethanol/water mixture.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

-

Monitor the container for the formation of small, well-defined, and transparent crystals suitable for diffraction analysis.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement Workflow

The process involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data Summary

The crystal structure of 2-Bromo-5-hydroxybenzaldehyde has been determined and reported.[1][5][6] The key crystallographic parameters are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₅BrO₂ | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| a (Å) | 3.9851(5) | [1] |

| b (Å) | 16.547(3) | [1] |

| c (Å) | 11.841(2) | [1] |

| Temperature (K) | 293(2) | [6] |

| Final R-factor (R1) | 0.030 | [1] |

Trustworthiness of the Data: The final R-factor (or R1 value) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of 0.030 (or 3.0%) indicates a high-quality and reliable structure determination.[1]

Results and Discussion: The Structure in Detail

The solved crystal structure reveals fascinating details about the molecular geometry and the intermolecular forces that govern its solid-state assembly.

Molecular Geometry

The molecule is largely planar, as expected for an aromatic system. However, two notable deviations from planarity are observed:

-

The bromine atom deviates significantly from the mean plane of the benzene ring.[1][5][6]

-

The aldehyde group is twisted by approximately 7.1(5)° relative to the aromatic ring.[1][5][6]

These distortions are likely a result of minimizing steric strain and optimizing intermolecular packing interactions within the crystal lattice.

Caption: 2D representation of 2-Bromo-5-hydroxybenzaldehyde.

Crystal Packing and Hydrogen Bonding Network

In the crystal lattice, molecules of 2-Bromo-5-hydroxybenzaldehyde are not isolated. They are organized into a highly ordered three-dimensional array through specific intermolecular interactions. The dominant interaction is a head-to-tail hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule.[1][5][6]

This hydrogen bonding motif links the molecules into zigzag chains that propagate along the b-axis of the unit cell.[1][5][6] These chains then stack into layers perpendicular to the a-axis, building the full crystal structure.[1][5][6] This efficient packing arrangement, stabilized by strong hydrogen bonds, is a key determinant of the compound's physical properties, including its relatively high melting point (130-135°C).[3]

Conclusion

The single-crystal X-ray diffraction analysis of 2-Bromo-5-hydroxybenzaldehyde provides a definitive and high-resolution picture of its molecular structure and solid-state organization. The molecule adopts a nearly planar conformation with slight deviations in the bromine and aldehyde substituents. The crystal structure is dominated by a robust intermolecular O-H···O=C hydrogen bonding network, which organizes the molecules into infinite zigzag chains. This detailed structural knowledge is foundational for researchers in medicinal chemistry and materials science, enabling a more rational approach to the design of novel therapeutics and functional materials based on this versatile chemical intermediate.

References

-

Title: (PDF) 2-Bromo-5-hydroxybenzaldehyde Source: ResearchGate URL: [Link]

-

Title: 2-Bromo-5-hydroxybenzaldehyde Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link] [Note: This links to the same ResearchGate PDF which contains the journal citation]

Sources

Mass spectrometry fragmentation pattern of 2-Bromo-5-(hydroxymethyl)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromo-5-(hydroxymethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-5-(hydroxymethyl)benzaldehyde (C₈H₇BrO₂; Molecular Weight: 215.05 g/mol ).[1][2] As a substituted aromatic aldehyde with benzylic alcohol functionality, its fragmentation is governed by the interplay of these structural features, further distinguished by the characteristic isotopic signature of the bromine atom. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We will explore the primary and subsequent fragmentation pathways, supported by established mechanistic principles and authoritative references.

Introduction: The Structural Context

2-Bromo-5-(hydroxymethyl)benzaldehyde is a multifunctional organic compound featuring three key structural motifs on a benzene ring: an aldehyde, a hydroxymethyl group, and a bromine atom. Understanding its behavior under electron ionization is critical for its unambiguous identification in complex matrices. The fragmentation pattern is a unique chemical fingerprint derived from the molecule's inherent stability and the preferential cleavage of its weakest bonds upon ionization.

The analysis of this pattern relies on fundamental principles governing the fragmentation of distinct chemical classes:

-

Aromatic Aldehydes: Known for stable molecular ions and characteristic losses of a hydrogen radical (H•) or the entire formyl group (•CHO).[3][4][5][6]

-

Benzyl Alcohols: Typically fragment through the loss of a hydroxyl radical (•OH) or the entire hydroxymethyl group (•CH₂OH), often leading to the formation of a stable tropylium ion or related structures.[7][8]

-

Halogenated Aromatics: The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[9][10]

This guide will synthesize these principles to construct a predictive fragmentation map for the title compound.

Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis

To ensure the generation of a reproducible and reliable mass spectrum, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is essential. The following methodology represents a field-proven approach for the analysis of semi-volatile aromatic compounds.

Methodology

-

Sample Preparation: A dilute solution of 2-Bromo-5-(hydroxymethyl)benzaldehyde (approx. 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) System:

-

Injector: Split/splitless inlet, operated in splitless mode at 250°C to ensure efficient volatilization without thermal degradation.

-

Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is used to achieve chromatographic separation.

-

Oven Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, with a final hold of 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry (MS) System:

-

Interface: The GC column is directly coupled to the MS ion source via a heated transfer line (280°C).

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This high energy level ensures extensive and reproducible fragmentation.

-

Mass Analyzer: A quadrupole mass filter scanning a mass-to-charge (m/z) range of 40-450 amu.

-

Detector: An electron multiplier detector.

-

Experimental Workflow Diagram

The logical flow of the GC-MS analysis is depicted below. This self-validating system ensures that the sample is separated, ionized, and detected under controlled and reproducible conditions.

Caption: General workflow for GC-MS analysis.

Predicted Fragmentation Pathways and Mechanistic Discussion

Upon electron ionization, 2-Bromo-5-(hydroxymethyl)benzaldehyde will form a molecular ion (M⁺•) which then undergoes a series of predictable fragmentation reactions.

The Molecular Ion (M⁺•)

The molecular ion peak is expected to be clearly visible due to the stability of the aromatic ring. A key identifying feature will be a pair of peaks of nearly equal intensity at m/z 214 and m/z 216 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Primary Fragmentation Pathways

The initial fragmentation events are driven by the functional groups, leading to several major primary fragment ions.

-

α-Cleavage at the Aldehyde (Loss of H•): A highly characteristic fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen radical.[5][11] This results in the formation of a stable brominated hydroxymethylbenzoyl cation.

-

[M-1]⁺ at m/z 213/215: This ion is expected to be one of the most abundant in the spectrum.

-

-

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl carbon leads to the loss of the formyl radical.[9][12]

-

[M-29]⁺ at m/z 185/187: This fragment corresponds to the brominated benzyl alcohol cation radical.

-

-

Fragmentation of the Hydroxymethyl Group: The benzylic alcohol moiety provides alternative fragmentation routes.

-

Loss of Hydroxyl Radical (•OH): Benzylic alcohols can lose a hydroxyl radical, although this may be less favorable than other pathways.

-

[M-17]⁺ at m/z 197/199: Formation of a brominated methylbenzaldehyde cation.

-

-

Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond between the ring and the hydroxymethyl group yields the stable bromobenzoyl cation.

-

[M-31]⁺ at m/z 183/185: This is predicted to be a significant and stable fragment ion.

-

-

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of the bromine atom.

-

[M-79/81]⁺ at m/z 135: This fragment, 5-(hydroxymethyl)benzaldehyde cation radical, will appear as a single peak, having lost the isotopic marker.

-

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation, providing additional structural confirmation.

-

Decarbonylation (Loss of CO): Acylium ions are prone to losing carbon monoxide (CO). The highly abundant [M-1]⁺ ion (m/z 213/215) can lose 28 Da to form the ion at m/z 185/187 . This ion structure is isomeric with the primary fragment from the loss of •CHO. Similarly, the [M-31]⁺ ion (m/z 183/185) can lose CO to produce the bromophenyl cation.[13]

-

[M-31-28]⁺ at m/z 155/157: This corresponds to the C₆H₄Br⁺ ion and is a very common fragment for brominated benzoyl compounds.

-

-

Fragmentation of the Phenyl Cation: The phenyl cation (in this case, bromophenyl at m/z 155/157) can lose acetylene (C₂H₂) to form a smaller fragment.[6]

-

[C₆H₄Br - C₂H₂]⁺ at m/z 129/131.

-

The major predicted fragmentation pathways are illustrated in the diagram below.

Sources

- 1. 2-Bromo-5-(hydroxymethyl)benzaldehyde | 1289050-08-3 [sigmaaldrich.com]

- 2. 1289050-08-3|2-Bromo-5-(hydroxymethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. scribd.com [scribd.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. GCMS Section 6.11.4 [people.whitman.edu]

- 6. scribd.com [scribd.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Page loading... [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. jove.com [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profiling of 2-Bromo-5-(hydroxymethyl)benzaldehyde: A Comprehensive Guide to IR Absorption Bands and Mechanistic Interpretation

Executive Summary

In modern drug development and synthetic organic chemistry, the rapid and non-destructive structural verification of intermediate compounds is critical. 2-Bromo-5-(hydroxymethyl)benzaldehyde is a highly functionalized aromatic building block featuring three distinct reactive moieties: an aldehyde, a primary alcohol, and an aryl halide. Fourier-Transform Infrared (FT-IR) spectroscopy serves as an ideal analytical modality for this molecule, as each functional group acts as an independent chromophore with distinct vibrational signatures.

This technical guide provides an in-depth mechanistic analysis of the IR absorption bands for 2-Bromo-5-(hydroxymethyl)benzaldehyde. Rather than merely listing empirical data, this whitepaper explores the physical chemistry and causality behind each vibrational mode, providing researchers with a robust framework for spectral interpretation and experimental validation.

Molecular Anatomy & Chromophore Causality

The IR spectrum of a molecule is dictated by the mass of its constituent atoms and the force constants of its chemical bonds. For 2-Bromo-5-(hydroxymethyl)benzaldehyde, the spectral landscape is dominated by the interplay of conjugation, hydrogen bonding, and mass effects.

The Conjugated Aldehyde System (-CHO)

The aldehyde group provides two of the most critical diagnostic bands in the IR spectrum:

-

Carbonyl (C=O) Stretch: In a standard saturated aliphatic aldehyde, the C=O stretch typically appears between 1720–1740 cm⁻¹[1]. However, in 2-Bromo-5-(hydroxymethyl)benzaldehyde, the carbonyl carbon is directly attached to an aromatic ring. This conjugation allows the π -electrons of the benzene ring to delocalize into the carbonyl group, increasing its single-bond character. This delocalization lowers the force constant of the C=O bond, shifting the absorption to a lower wavenumber, typically in the 1685–1710 cm⁻¹ range[1].

-

Aldehydic C-H Stretch (Fermi Resonance): The C-H bond of the aldehyde group exhibits a unique quantum mechanical phenomenon known as Fermi resonance. The fundamental C-H stretching vibration couples with the first overtone of the C-H bending vibration, splitting the signal into a distinct doublet of moderate intensity at approximately 2820 cm⁻¹ and 2720 cm⁻¹ [2]. The presence of the 2720 cm⁻¹ peak is highly diagnostic, as it rarely overlaps with standard aliphatic C-H stretches[1].

The Hydroxymethyl Group (-CH₂OH)

The primary alcohol moiety introduces significant hydrogen bonding dynamics into the crystal lattice of the solid sample.

-

Hydroxyl (O-H) Stretch: The O-H bond is highly polar. In the solid state, extensive intermolecular hydrogen bonding occurs, which weakens the individual O-H covalent bonds to varying degrees across the bulk sample. This distribution of force constants results in a very strong, characteristically broad absorption band spanning 3200–3500 cm⁻¹ [3].

-

Primary Alcohol C-O Stretch: The stretching of the carbon-oxygen single bond in the hydroxymethyl group produces a strong, sharp peak in the fingerprint region, typically between 1000–1050 cm⁻¹ [4].

The Aryl Bromide (-Br)

Halogens are heavy atoms, and their bonds to carbon possess relatively low force constants.

-

C-Br Stretch: According to Hooke's Law for a harmonic oscillator, an increase in reduced mass leads to a decrease in vibrational frequency. Consequently, the C-Br stretching vibration is pushed far into the fingerprint region, typically appearing as a strong band between 515–690 cm⁻¹ [5].

Quantitative Data: IR Band Assignments

The following table synthesizes the expected quantitative FT-IR data for 2-Bromo-5-(hydroxymethyl)benzaldehyde, structured for rapid comparative analysis.

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Note |

| -OH (Hydroxymethyl) | O-H Stretch | 3200 – 3500 | Strong, Broad | Broadened due to extensive intermolecular H-bonding[3]. |

| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak, Sharp | sp² hybridized carbon-hydrogen stretching. |

| -CH₂- (Aliphatic) | C-H Stretch | 2850 – 2950 | Medium, Sharp | sp³ hybridized carbon-hydrogen stretching. |

| -CHO (Aldehyde) | C-H Stretch | ~2820 & ~2720 | Medium, Doublet | Fermi resonance doublet; 2720 cm⁻¹ is highly diagnostic[2]. |

| -CHO (Aldehyde) | C=O Stretch | 1685 – 1710 | Strong, Sharp | Shifted lower than aliphatic aldehydes due to ring conjugation[1]. |

| Aromatic Ring | C=C Stretch | 1580 – 1600 & ~1480 | Medium, Sharp | Aromatic ring skeletal vibrations. |

| -CH₂OH (Alcohol) | C-O Stretch | 1000 – 1050 | Strong, Sharp | Characteristic of primary alcohols[4]. |

| Aromatic Ring | C-H Out-of-Plane | 800 – 850 & 860 – 900 | Strong, Sharp | Bending modes indicative of a 1,2,4-trisubstituted benzene pattern. |

| Ar-Br (Aryl Bromide) | C-Br Stretch | 515 – 690 | Strong, Sharp | Low frequency due to the high atomic mass of Bromine[5]. |

Logical Framework: Spectral Interpretation Pathway

To ensure rigorous structural verification, analysts should follow a systematic, step-wise logic when interpreting the IR spectrum of this compound. The flowchart below outlines this self-validating decision matrix.

Logical workflow for the IR spectral verification of 2-Bromo-5-(hydroxymethyl)benzaldehyde.

Experimental Workflow: High-Resolution ATR-FTIR Protocol

Historically, solid samples were prepared as Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic; absorbed atmospheric moisture creates a false O-H stretching band that directly interferes with the analysis of the hydroxymethyl group. Therefore, Attenuated Total Reflectance (ATR) is the mandated protocol for this compound.

The following methodology is designed as a self-validating system, ensuring that every step prevents artifact generation.

Step 1: Instrument Readiness & Background Validation

-

Action: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to air dry.

-

Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty crystal.

-

Causality: The background scan captures ambient atmospheric water vapor and CO₂. The software automatically subtracts this from the sample spectrum. If the baseline shows >0.01 absorbance units of noise, the crystal is contaminated and must be recleaned.

Step 2: Sample Application & Anvil Pressure

-

Action: Place approximately 2–5 mg of solid 2-Bromo-5-(hydroxymethyl)benzaldehyde directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

-

Causality: ATR spectroscopy relies on an evanescent wave penetrating a few micrometers into the sample. The clutch-controlled anvil ensures uniform, reproducible optical contact. Insufficient pressure leads to severe signal attenuation, particularly at higher wavenumbers (e.g., the 3200 cm⁻¹ O-H stretch).

Step 3: Spectral Acquisition

-

Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

Causality: Co-adding scans increases the Signal-to-Noise Ratio (SNR) proportionally to the square root of the number of scans. A 4 cm⁻¹ resolution provides the optimal balance between resolving the aldehydic Fermi resonance doublet (~2720 and 2820 cm⁻¹) and maintaining high energy throughput.

Step 4: Post-Processing & ATR Correction

-

Action: Apply an ATR correction algorithm via the spectrometer's software.

-

Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region (like the C-Br stretch) will appear artificially intense compared to the O-H stretch. ATR correction normalizes the spectrum to resemble a traditional transmission spectrum, allowing for accurate comparison against literature databases.

Conclusion

The structural verification of 2-Bromo-5-(hydroxymethyl)benzaldehyde via FT-IR spectroscopy is a prime example of applied physical chemistry. By understanding the causality behind the spectral shifts—such as the resonance-induced lowering of the C=O stretch, the hydrogen-bond broadening of the O-H stretch, and the mass-dependent localization of the C-Br stretch—application scientists can confidently validate the integrity of this critical synthetic intermediate. Adhering to rigorous, self-validating ATR-FTIR protocols ensures that the resulting data is both highly accurate and reproducible.

References

- IR Spectroscopy Tutorial: Aldehydes orgchemboulder.com

- IR Spectroscopy Tutorial: Alcohols orgchemboulder.com

- IR Spectroscopy Tutorial: Alkyl Halides orgchemboulder.com

- 6.3: IR Spectrum and Characteristic Absorption Bands Chemistry LibreTexts

- IR Absorption Peaks for Functional Groups Scribd

Sources

Storage conditions and shelf life of 2-Bromo-5-(hydroxymethyl)benzaldehyde

Whitepaper: Storage Conditions, Shelf Life, and Degradation Mechanisms of 2-Bromo-5-(hydroxymethyl)benzaldehyde

Introduction and Chemical Vulnerability

In advanced organic synthesis and drug development, 2-Bromo-5-(hydroxymethyl)benzaldehyde (CAS: 1289050-08-3) serves as a highly versatile, bifunctional building block. However, treating this compound as a stable, inert solid is a frequent point of failure in synthetic workflows. The molecule possesses an electrophilic carbonyl group (-CHO), a nucleophilic primary alcohol (-CH₂OH), and an electron-withdrawing bromoarene core. This specific structural triad makes the compound highly susceptible to both oxidative and condensative degradation if stringent environmental controls are not maintained.

As a Senior Application Scientist, I have observed that understanding the causality behind these degradation pathways is critical for maintaining batch-to-batch reproducibility. This guide details the mechanistic rationale behind its storage requirements and provides self-validating protocols for handling.

Core Degradation Mechanisms (The "Why")

The degradation of 2-Bromo-5-(hydroxymethyl)benzaldehyde is driven by two competing thermodynamic sinks, which dictate our experimental storage choices:

Pathway A: Aerobic Auto-Oxidation Benzaldehydes are notoriously prone to spontaneous auto-oxidation when exposed to molecular oxygen[1]. This occurs via a radical-chain mechanism. Ambient O₂ initiates the formation of a benzoyl radical, which subsequently absorbs another oxygen molecule to form a peroxy radical intermediate. Through hydrogen abstraction, this intermediate ultimately yields 2-bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6)[2]. The electron-withdrawing nature of the bromine atom at the ortho position to the aldehyde can further polarize the carbonyl, subtly influencing the kinetics of this radical formation.

Pathway B: Intermolecular Hemiacetal / Acetal Condensation While intramolecular cyclization is sterically prohibited (the aldehyde and hydroxymethyl groups are situated meta/para to each other across the rigid benzene ring), intermolecular reactions are highly favored. Even in the solid state, the nucleophilic hydroxyl group of one molecule can attack the electrophilic carbonyl carbon of an adjacent molecule[3]. Over time, this forms a cross-linked hemiacetal or polyacetal network, manifesting as an insoluble polymeric resin that ruins the reagent's synthetic utility.

Figure 1: Divergent oxidative and condensative degradation pathways.

Mandatory Storage Protocols & Causality

To kinetically freeze the degradation pathways outlined above, the compound must be subjected to strict environmental controls. According to standard handling protocols established by chemical suppliers, the baseline requirement is sub-zero storage under an inert atmosphere.

-

Temperature (-20°C): Lowering the thermal energy of the system suppresses the activation energy required for intermolecular hemiacetal formation. At room temperature, solid-state molecular mobility is sufficient to allow condensation; at -20°C, this mobility is kinetically frozen.

-

Atmosphere (Argon/Nitrogen): Purging the storage container's headspace with an inert gas removes the molecular oxygen required to initiate the auto-oxidation radical chain reaction. Argon is preferred over Nitrogen as it is heavier than air and settles over the solid, providing a superior protective blanket.

-

Light (Dark/Amber Vials): Brominated aromatics are sensitive to photolytic C-Br bond cleavage under prolonged UV/Vis exposure. Amber glass filters out the high-energy wavelengths that trigger photodebromination.

Quantitative Shelf Life Projections

The table below summarizes the expected shelf life of 2-Bromo-5-(hydroxymethyl)benzaldehyde based on empirical stability data under varying environmental conditions.

| Storage Condition | Atmosphere | Container | Projected Shelf Life | Primary Degradation Risk |

| -20°C | Argon / N₂ | Amber Glass, Sealed | > 24 Months | Minimal to none |

| 4°C | Argon / N₂ | Amber Glass, Sealed | 6 - 12 Months | Slow hemiacetal formation |

| 25°C (Ambient) | Air | Clear Glass | < 1 Month | Auto-oxidation to carboxylic acid |

| 25°C (Ambient) | Air, High Humidity | Clear Glass | < 1 Week | Accelerated oxidation & condensation |

Self-Validating Experimental Workflows

To ensure scientific integrity, handling this compound requires a self-validating workflow. The following protocol guarantees that the material is aliquoted without inducing oxidative stress, followed by a verification step to confirm the system's success.

Protocol: Inert Handling and Purity Verification

Step 1: Glovebox Preparation Purge a glovebox with high-purity Argon (O₂ < 1 ppm). Causality: Standard benchtop handling exposes the solid to ambient humidity and oxygen, instantly seeding peroxy radicals. The glovebox eliminates this initiation step.

Step 2: Aliquoting and Sealing Weigh the solid into pre-dried, amber glass vials. Cap the vials with PTFE-lined silicone septa. Causality: PTFE (Polytetrafluoroethylene) is chemically inert and highly impermeable to oxygen diffusion, whereas standard rubber or polyethylene caps allow slow O₂ ingress and can leach plasticizers into the solid over time.

Step 3: Self-Validating NMR Check To validate that the storage and handling were successful, dissolve a 5 mg aliquot in anhydrous CDCl₃ and acquire a ¹H-NMR spectrum. Causality: Anhydrous solvent is critical; trace water in standard CDCl₃ can form transient hydrates with the aldehyde, complicating the spectrum.

-

Pass Criteria: Observation of a sharp, integrated singlet at ~9.9 - 10.1 ppm (the intact aldehyde proton).

-

Fail Criteria: The emergence of a broad downfield peak at ~12.0 - 13.0 ppm indicates auto-oxidation to 2-bromo-5-(hydroxymethyl)benzoic acid. The appearance of complex multiplets between 5.5 - 6.5 ppm indicates the formation of hemiacetal methine protons, signaling condensative degradation.

Figure 2: Self-validating inert handling and aliquoting workflow.

References

-

Meyer, T. J., et al. "Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes". Inorganic Chemistry, ACS Publications. [Link][1]

-

Wang, Y., et al. "Polyphenylene as an Active Support for Ru-Catalyzed Hydrogenolysis (Intermolecular Hemiacetal Formation)". ACS Applied Materials & Interfaces. [Link][3]

Sources

Thermodynamic stability of 2-Bromo-5-(hydroxymethyl)benzaldehyde

An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-5-(hydroxymethyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-5-(hydroxymethyl)benzaldehyde is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis, serving as a key building block for complex molecular architectures. The presence of a reactive aldehyde, a benzylic alcohol, and a halogenated aromatic ring within a single molecule provides immense synthetic versatility. However, these same features introduce potential thermodynamic instabilities that must be thoroughly understood to ensure process safety, define stable storage conditions, and prevent impurity formation during synthesis. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this molecule, integrating theoretical principles with robust experimental protocols and predictive computational methodologies. We will explore potential degradation pathways, detail methods for thermal analysis, and outline a computational workflow to create a holistic stability profile.

Introduction: The Nexus of Reactivity and Stability

The utility of 2-Bromo-5-(hydroxymethyl)benzaldehyde is rooted in the distinct reactivity of its functional groups. The aldehyde is a gateway to condensations and reductive aminations, the hydroxymethyl group can be oxidized or serve as a leaving group, and the bromo-substituent is primed for metal-catalyzed cross-coupling reactions. This inherent reactivity, however, implies a susceptibility to degradation under thermal, oxidative, or pH-related stress.

A comprehensive understanding of its thermodynamic stability is paramount for:

-

Process Safety and Hazard Analysis: Identifying exothermic decomposition events that could lead to thermal runaway in a large-scale reaction.

-

Shelf-Life and Storage: Establishing conditions (temperature, atmosphere, light) that preserve the compound's purity and prevent the formation of degradants over time.[1]

-

Reaction Optimization: Designing synthetic routes that operate within the molecule's stability window to maximize yield and minimize side-product formation.

This document serves as a self-validating guide, explaining not just the steps to take but the scientific rationale behind each experimental choice and analytical interpretation.

Theoretical Framework: Potential Degradation Pathways

The molecular structure of 2-Bromo-5-(hydroxymethyl)benzaldehyde suggests several plausible routes for degradation. The electronic interplay between the electron-withdrawing aldehyde and bromo groups and the hydroxymethyl group governs the molecule's overall reactivity.[2]

-

Intermolecular Condensation: The aldehyde and hydroxymethyl groups can react intermolecularly under thermal or catalytic conditions to form hemiacetals, which can further propagate into poly-acetal oligomers or polymers.

-